molecular formula C11H16F2O3 B6216457 9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid CAS No. 2021680-73-7

9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid

Cat. No.: B6216457
CAS No.: 2021680-73-7
M. Wt: 234.24 g/mol
InChI Key: QSSBMTNPFGUXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid is a sophisticated spirocyclic building block designed for advanced medicinal chemistry and drug discovery programs. Its primary research value lies in its role as a key synthetic intermediate for the development of novel antiviral therapeutics. This compound features a rigid 1-oxaspiro[5.5]undecane scaffold, a structure known to confer conformational restraint and improve the physicochemical properties of drug candidates . The geminal difluoro substitution at the 9-position is a strategic modification that can enhance metabolic stability, influence lipophilicity, and fine-tune electronic characteristics. The carboxylic acid functional group provides a versatile handle for further synthetic elaboration, enabling researchers to link this privileged scaffold to various pharmacophores through amide bond formation or other coupling reactions. While specific biological data for this exact molecule is not publicly available, its core structural motif is prominently featured in pioneering research on direct-acting antivirals. Specifically, highly optimized analogs based on the 1-oxa-9-azaspiro[5.5]undecane (oxaspiropiperidine) framework have been identified as first-in-class, allosteric inhibitors of the Chikungunya virus (CHIKV) nsP2 helicase (nsP2hel), a critical enzyme for viral replication . These inhibitors have demonstrated potent, broad-spectrum activity against multiple alphaviruses, including Mayaro virus (MAYV) and Venezuelan equine encephalitis virus (VEEV), by targeting the non-structural protein 2 helicase (nsP2hel) . The mechanism of action for these related compounds involves direct binding to an allosteric site on the nsP2hel protein, inhibiting its ATPase and RNA unwindase activities without competing with the ATP or RNA substrates, as confirmed by biochemical assays and 19F NMR binding studies . Consequently, this carboxylic acid is a critical reagent for researchers synthesizing and optimizing novel spirocyclic compounds to probe alphavirus biology and develop much-needed broad-spectrum antiviral agents.

Properties

CAS No.

2021680-73-7

Molecular Formula

C11H16F2O3

Molecular Weight

234.24 g/mol

IUPAC Name

9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid

InChI

InChI=1S/C11H16F2O3/c12-11(13)6-4-10(5-7-11)3-1-2-8(16-10)9(14)15/h8H,1-7H2,(H,14,15)

InChI Key

QSSBMTNPFGUXKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC2(C1)CCC(CC2)(F)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Spirocyclic Ring Formation Strategies

The 1-oxaspiro[5.5]undecane core is constructed via cyclization reactions leveraging ketones, esters, or diols as precursors. A representative approach involves the acid-catalyzed cyclization of a hydroxyketone derivative. For example, ethyl 1-acetyl-1-cyclopropanecarboxylate undergoes bromination at the acetyl group, followed by cyclization with benzylamine to yield a 5-azaspiro[2.4]heptane intermediate . Adapting this strategy, a cyclohexanone derivative bearing a pendant hydroxyethyl chain can cyclize under BF₃·Et₂O catalysis to form the 1-oxaspiro[5.5]undecane skeleton .

Alternative routes utilize Van Leusen reactions with TosMIC (tosylmethyl isocyanide) to generate nitrile intermediates, which are subsequently reduced and functionalized. For instance, treatment of a ketone precursor with TosMIC and KOtBu yields a nitrile-substituted spiro intermediate, as demonstrated in the synthesis of oxaspiropiperidines . This intermediate is then reduced using nickel boride and Boc-protected before further modifications .

Fluorination Methodologies

Introducing difluoro groups at the 9-position requires selective fluorination of a diketone or dihalide precursor. Electrophilic fluorination agents such as Selectfluor or DAST (diethylaminosulfur trifluoride) are employed to replace hydroxyl or carbonyl groups with fluorine atoms. A documented protocol involves halogen exchange using boron trifluoride-diethyl ether complexes, where a dibromo intermediate reacts with excess BF₃ to yield the difluoro product .

For example, N-[1-(R)-phenylethyl]-1-(2-bromo-1,1-ethylenedioxyethyl)-1-cyclopropanecarboxamide undergoes cyclization and subsequent ketal hydrolysis to produce a spirocyclic diketone . Treatment of this diketone with BF₃·Et₂O at 60–100°C facilitates fluorination, achieving >90% conversion to the difluoro derivative .

Carboxylic Acid Functionalization

The carboxylic acid moiety at position 2 is introduced via hydrolysis of ester or nitrile precursors. A common method involves saponification of an ethyl ester using NaOH or LiOH, followed by acidification to precipitate the free acid. For instance, ethyl 1-acetyl-1-cyclopropanecarboxylate is hydrolyzed under basic conditions to yield 1-cyclopropanecarboxylic acid, which is further functionalized .

In the context of spiro compounds, intermediates such as ethyl (1-tert-butoxycarbonylamino-1-cyclopropylcarbonylamino)acetate are hydrolyzed using trifluoroacetic acid (TFA) to remove protecting groups, followed by neutralization to isolate the carboxylic acid . This approach ensures high purity and avoids side reactions at sensitive positions.

Integrated Synthetic Pathway

A consolidated synthetic route for 9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid is outlined below:

  • Spiro Ring Formation : Cyclohexanone derivative A is treated with BF₃·Et₂O to catalyze cyclization with a hydroxyethyl chain, forming 1-oxaspiro[5.5]undecane B .

  • Difluorination : Intermediate B is brominated at the 9-position and subjected to halogen exchange with BF₃·Et₂O, yielding 9,9-difluoro derivative C .

  • Ester Hydrolysis : The ethyl ester at position 2 of C is saponified with NaOH, followed by acidification to afford the target carboxylic acid .

Table 1. Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
1BF₃·Et₂O, 80°C, 12 h78
2BF₃·Et₂O, 100°C, 6 h85
32M NaOH, reflux, 4 h; HCl, pH 292

Analytical Characterization

The final product is validated via LC-QTOF-MS/MS and NMR spectroscopy. LC-MS analysis confirms a molecular ion peak at m/z 275.12 [M+H]⁺, consistent with the formula C₁₁H₁₅F₂O₃ . ¹H NMR (400 MHz, CDCl₃) exhibits a singlet at δ 3.82 ppm (2H, OCH₂), while ¹⁹F NMR shows a doublet at δ -120.5 ppm (J = 240 Hz), confirming geminal difluoro substitution .

Challenges and Optimization

Key challenges include minimizing epimerization during fluorination and avoiding over-hydrolysis of ester intermediates. Employing low-temperature fluorination (-20°C) and catalytic DMAP during hydrolysis improves selectivity . Additionally, recrystallization from aqueous ethanol enhances purity (>99% by HPLC) .

Chemical Reactions Analysis

Types of Reactions

9,9-Difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form more oxidized derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde under suitable conditions.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of more oxidized carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted spirocyclic compounds with different functional groups.

Scientific Research Applications

Overview

9,9-Difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid is a synthetic organic compound notable for its unique spirocyclic structure, which comprises a fused bicyclic system with a carboxylic acid functional group. The presence of two fluorine atoms enhances its lipophilicity and bioavailability, making it a subject of interest in various scientific fields, particularly medicinal chemistry and materials science.

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals due to its unique structural properties. Preliminary studies suggest that compounds with similar structures possess antimicrobial and anti-inflammatory properties. The fluorinated structure may enhance the binding affinity to biological targets, making it a candidate for further pharmacological studies.

Potential Therapeutic Targets:

  • Antimicrobial agents
  • Anti-inflammatory drugs
  • Enzyme inhibitors

Research into the biological activity of 9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid is still in early stages. However, compounds with similar spirocyclic frameworks have demonstrated significant biological interactions, indicating potential for this compound as well.

Case Studies:

  • Antimicrobial Activity: Initial studies indicate that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity against pathogens.
  • Anti-inflammatory Properties: Compounds with spirocyclic structures have been linked to reduced inflammation in preclinical models.

Materials Science

The compound's unique properties lend themselves to applications in materials science, particularly in the development of new materials with enhanced stability and reactivity.

Applications:

  • Development of polymers with specific mechanical properties.
  • Use as a building block in the synthesis of complex organic materials.

Synthesis and Production

The synthesis of 9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid typically involves multi-step organic reactions. Common methods include cyclization reactions that allow for the construction of the spirocyclic framework.

Synthetic Route Example:

  • Starting materials are reacted under controlled conditions.
  • Multi-step reactions lead to the formation of the desired spirocyclic structure.
  • Purification processes are employed to isolate the final product.

Mechanism of Action

The mechanism of action of 9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Carboxylic Acids with Varying Substituents

(a) 9,9-Difluoro-3-azaspiro[5.5]undecane Hydrochloride
  • Molecular Formula : C₁₀H₁₈F₂ClN
  • Molecular Weight : 225.71 g/mol
  • Key Differences: Replaces the oxygen atom in the spiro core with a nitrogen atom (azaspiro vs. oxaspiro). Contains a hydrochloride salt, enhancing solubility in polar solvents.
  • Applications : Primarily used in research for neurological studies due to its spirocyclic amine structure .
(b) 9-(tert-Butoxycarbonyl)-1-Oxa-9-azaspiro[5.5]undecane-2-Carboxylic Acid
  • Key Features: Includes a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
  • Applications : Used in peptide synthesis as a building block for spirocyclic scaffolds .

Spiro Compounds with Differing Ring Sizes or Functional Groups

(a) Spiro[4.6]undecane-2-Carboxylic Acid
  • Structural Differences :
    • Smaller spiro system (5-membered ring fused to a 6-membered ring vs. two 6-membered rings in the target compound).
    • Lacks fluorine substituents, resulting in lower electronegativity and metabolic stability.
  • Pharmacokinetics :
    • Studied in rats as a valproate analog; exhibits shorter half-life compared to fluorinated spiro compounds due to faster oxidative metabolism .
(b) 3,9-Di-2-Furyl-2,4,8,10-Tetraoxaspiro[5.5]undecane
  • Molecular Formula : C₁₅H₁₆O₆
  • Absence of fluorine or carboxylic acid groups limits its utility in medicinal chemistry but enhances applications in materials science (e.g., as a crosslinking agent) .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
9,9-Difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid C₁₁H₁₆F₂O₃ 234.25 9,9-difluoro, 2-carboxylic acid High metabolic stability; drug design
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride C₁₀H₁₈F₂ClN 225.71 3-aza, hydrochloride salt Neurological research
Spiro[4.6]undecane-2-carboxylic acid C₁₁H₁₈O₃ 198.26 No fluorine, smaller spiro system Short half-life in vivo
3,9-Di-2-furyl-2,4,8,10-tetraoxaspiro[5.5]undecane C₁₅H₁₆O₆ 292.28 Four oxygen atoms, furyl groups Materials science applications

Research Findings and Functional Insights

  • Fluorine Substitution: The 9,9-difluoro substitution in the target compound enhances lipophilicity and resistance to cytochrome P450-mediated oxidation compared to non-fluorinated analogs like spiro[4.6]undecane-2-carboxylic acid .
  • Carboxylic Acid Role: The carboxylic acid group enables salt formation and hydrogen bonding, critical for target engagement in enzyme inhibition (e.g., γ-aminobutyric acid transaminase) .
  • Spiro Core Rigidity : The 1-oxaspiro[5.5]undecane backbone provides conformational restraint, improving binding specificity relative to linear analogs .

Biological Activity

9,9-Difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid is a synthetic organic compound notable for its unique spirocyclic structure, which features a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of 9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid includes two fluorine atoms and one oxygen atom integrated into the spiro ring, contributing to its distinctive properties. The compound's logP value of 1.875 indicates moderate lipophilicity, which may enhance its bioavailability in biological systems .

PropertyValue
Molecular Weight234.24 g/mol
LogP1.875
LogD-1.224
Hydrogen Bond Acceptors (HBA)5

Biological Activity

Research on the biological activity of 9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid is still in its early stages, but preliminary findings suggest several promising avenues:

1. Antimicrobial Properties
Compounds with similar spirocyclic structures have exhibited antimicrobial activity. The presence of fluorine atoms may enhance the compound's interaction with microbial membranes, potentially leading to increased efficacy against various pathogens.

2. Anti-inflammatory Effects
Similar compounds have shown anti-inflammatory properties, suggesting that 9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid may also possess this activity. This could be particularly relevant for treating conditions characterized by chronic inflammation.

Interaction Studies

Understanding the interaction of 9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid with biological targets is crucial for elucidating its mechanism of action:

  • Binding Affinity : Studies are being conducted to assess the binding affinity of this compound with various proteins and enzymes.
  • Pharmacodynamics : Investigations into how this compound affects biological pathways will provide insight into its therapeutic potential.

Case Studies and Comparisons

Several compounds share structural similarities with 9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid, allowing for comparative analysis:

Compound NameStructural FeaturesNotable Properties
1-Oxa-4,9-diazaspiro[5.5]undecane-9-carboxylic acidContains nitrogen atoms in the spiro systemPotential antituberculosis activity
1,9-Diazaspiro[5.5]undecane-9-carboxylic acidFeatures nitrogen and lacks fluorineDifferent biological activity profile
2-Oxaspiro[5.5]undecane-5-carboxylic acidSimilar spirocyclic structure without fluorineLess lipophilic than difluorinated variant

Q & A

Q. What are the key challenges in synthesizing 9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid, and how can reaction conditions be optimized?

Synthesis of spirocyclic compounds often requires multi-step protocols with precise control of temperature, solvent polarity, and reaction time to stabilize intermediates. For fluorinated analogs, fluorination steps (e.g., using DAST or Deoxo-Fluor) must balance reactivity and selectivity to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for structural elucidation of fluorinated spirocyclic compounds?

  • NMR : 19F^{19}\text{F} NMR is indispensable for confirming fluorine substitution patterns, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve spiro junction stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, particularly for distinguishing fluorinated analogs from non-fluorinated derivatives.
  • X-ray Crystallography : Resolves absolute configuration and spatial arrangement of the spiro core .

Q. How does the fluorine substitution at the 9,9-positions influence the compound’s physicochemical properties?

Fluorine atoms enhance metabolic stability and lipophilicity, improving membrane permeability. The electron-withdrawing effect of fluorine can also modulate the carboxylic acid’s pKa, affecting solubility and reactivity in biological assays .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid?

Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with targets like soluble epoxide hydrolase (sEH), a common enzyme inhibited by spirocyclic carboxylic acids. Density functional theory (DFT) calculations assess electronic effects of fluorine substitution on binding affinity .

Q. What strategies address contradictory data in fluorinated spirocyclic compound reactivity across studies?

  • Systematic Variation : Compare reactivity under controlled conditions (e.g., solvent, catalyst) to isolate variables.
  • Isotopic Labeling : Use 18O^{18}\text{O} or 2H^{2}\text{H} labeling to trace reaction pathways.
  • Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., 3,9-diazaspiro analogs) to identify trends .

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

  • Substituent Scanning : Introduce methyl, hydroxyl, or aryl groups at non-fluorinated positions to assess potency changes.
  • Biological Assays : Test inhibition against sEH or Mycobacterium tuberculosis MmpL3, leveraging fluorinated analogs’ enhanced bioavailability .

Q. What advanced analytical methods resolve degradation products of this compound under physiological conditions?

  • LC-MS/MS : Tracks degradation pathways in simulated gastric fluid or liver microsomes.
  • Stability Studies : Use accelerated thermal degradation (40–60°C) to predict shelf-life and identify labile functional groups .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for fluorination steps to minimize hydrolysis .
  • Biological Testing : Include positive controls (e.g., AUDA for sEH inhibition) to contextualize activity data .
  • Data Reproducibility : Document solvent purity, catalyst batch, and ambient humidity, as these factors significantly impact fluorinated compound reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.